molecular formula C21H17ClN2O3 B2413613 N-(3-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-53-3

N-(3-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2413613
CAS RN: 946246-53-3
M. Wt: 380.83
InChI Key: FGYLDESYENSAGU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as Compound A, is a chemical compound that has gained significant attention in scientific research. It belongs to the dihydropyridine family of compounds and has been shown to have potential applications in various areas of research, including cancer therapy, cardiovascular diseases, and inflammation.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by El-Sehrawi et al. (2015) focused on synthesizing novel derivatives of 6-oxo-pyridine-3-carboxamide, which showed significant antimicrobial and antifungal properties. These derivatives, including the N-(3-acetylphenyl) variant, displayed broad-spectrum antibacterial activity and were potent against Aspergillus fumigatus, comparable to Amphotericin B (El-Sehrawi et al., 2015).

Structural Analysis

Polo-Cuadrado et al. (2021) conducted a structural analysis of a similar compound, N-(4-acetylphenyl)quinoline-3-carboxamide. This research provided in-depth insights into molecular geometry optimizations, spectral-luminescence properties, and fluorescence quantum yield, which are relevant for understanding the properties of similar dihydropyridine derivatives (Polo-Cuadrado et al., 2021).

Domino Synthesis and Fluorescence Properties

Ershov et al. (2015) explored the non-catalytic conversion of similar compounds, leading to fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides. This research is significant for understanding the fluorescence properties and potential applications in imaging and diagnostics of N-(3-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Ershov et al., 2015).

Anticancer Activity

Atta and Abdel‐Latif (2021) synthesized new derivatives of thienopyridine, which showed promising in vitro cytotoxicity against various cancer cell lines. This research is relevant for potential anticancer applications of dihydropyridine derivatives (Atta & Abdel‐Latif, 2021).

properties

IUPAC Name

N-(3-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-14(25)16-4-2-5-18(12-16)23-20(26)19-6-3-11-24(21(19)27)13-15-7-9-17(22)10-8-15/h2-12H,13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYLDESYENSAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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